ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate

Catalog No.
S12164270
CAS No.
M.F
C11H14FNO2
M. Wt
211.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate

Product Name

ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate

IUPAC Name

ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1

InChI Key

ZTULYDVGYZKRTP-JTQLQIEISA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1F)N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1F)N

Ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate is a chiral compound characterized by the presence of an ethyl ester group, an amino group, and a fluorinated aromatic moiety. Its molecular formula is C11H14FNO2C_{11}H_{14}FNO_2, and it has a molecular weight of approximately 227.24 g/mol. This compound is significant in medicinal chemistry due to its structural resemblance to amino acids, which allows it to participate in various biological processes and

  • Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under basic conditions, leading to derivatives such as ethyl (2S)-2-amino-3-(2-chlorophenyl)propanoate.

These reactions allow for the modification of the compound's structure, facilitating the synthesis of various derivatives with potentially different biological activities .

Ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate exhibits notable biological activities due to its structural features. It has been studied for its potential effects on enzyme inhibition and receptor binding, which are crucial in metabolic pathways. The presence of the amino group allows for hydrogen bonding with active sites on enzymes or receptors, while the fluorophenyl moiety enhances hydrophobic interactions. This dual interaction profile may lead to modulation of biological functions, making it a candidate for further pharmacological exploration .

The synthesis of ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate typically involves the following methods:

  • Esterification: The most common method is Fischer esterification, where (2S)-2-amino-3-(2-fluorophenyl)propanoic acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is usually performed under reflux conditions to ensure complete conversion.
  • Enzymatic Methods: Recent studies have explored enzymatic approaches using lipases for the synthesis of β-fluorophenyl-substituted β-amino acids, providing a more selective route with higher yields .
  • Industrial Production: In an industrial setting, continuous flow reactors can be employed to optimize reaction conditions, thereby improving yield and purity while minimizing human error during production .

Ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules and is investigated as a pharmaceutical intermediate in drug development.
  • Biochemical Research: The compound is utilized in studies focused on enzyme inhibition and receptor interactions, contributing to understanding metabolic processes.
  • Industrial Use: It finds applications in producing specialty chemicals and materials due to its unique chemical properties .

Research indicates that ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate interacts with various biological systems. Specific studies have focused on its role as a substrate or inhibitor in enzymatic reactions. These interactions suggest potential applications not only in enhancing physical performance but also in cognitive function improvement .

The mechanism of action typically involves binding to specific molecular targets, which may lead to inhibition or activation of biological pathways depending on the target involved .

Several compounds share structural similarities with ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate:

  • (S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate
  • (S)-2-Amino-3-(4-fluorophenyl)propanoic acid
  • Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

Uniqueness

Ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate stands out due to its specific combination of functional groups that confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility characteristics, and biological activities. This uniqueness makes it particularly valuable for specific research applications and drug development endeavors .

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

211.10085685 g/mol

Monoisotopic Mass

211.10085685 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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